Cas no 556787-47-4 (N-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))ethanamide)
N-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))ethanamide Chemical and Physical Properties
Names and Identifiers
-
- N-(3,5-bis(trifluoromethyl)phenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))ethanamide
- N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
- N-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))ethanamide
-
- MDL: MFCD00169912
- Inchi: 1S/C18H11F6N3O2S/c19-17(20,21)9-5-10(18(22,23)24)7-11(6-9)25-14(28)8-30-16-26-13-4-2-1-3-12(13)15(29)27-16/h1-7H,8H2,(H,25,28)(H,26,27,29)
- InChI Key: GDNCGLXLNRXMIQ-UHFFFAOYSA-N
- SMILES: S(C1=NC2C=CC=CC=2C(N1)=O)CC(NC1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 674
- XLogP3: 4.3
- Topological Polar Surface Area: 95.9
N-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))ethanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB159745-1 g |
N-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))ethanamide; . |
556787-47-4 | 1g |
€211.30 | 2023-05-08 | ||
| abcr | AB159745-5 g |
N-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))ethanamide; . |
556787-47-4 | 5g |
€377.50 | 2023-05-08 | ||
| abcr | AB159745-10 g |
N-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))ethanamide; . |
556787-47-4 | 10g |
€482.50 | 2023-05-08 | ||
| abcr | AB159745-1g |
N-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))ethanamide; . |
556787-47-4 | 1g |
€211.30 | 2024-06-10 | ||
| abcr | AB159745-5g |
N-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))ethanamide; . |
556787-47-4 | 5g |
€377.50 | 2024-06-10 | ||
| abcr | AB159745-10g |
N-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))ethanamide; . |
556787-47-4 | 10g |
€482.50 | 2024-06-10 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629379-1mg |
N-(3,5-bis(trifluoromethyl)phenyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide |
556787-47-4 | 98% | 1mg |
¥482.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629379-2mg |
N-(3,5-bis(trifluoromethyl)phenyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide |
556787-47-4 | 98% | 2mg |
¥504.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629379-5mg |
N-(3,5-bis(trifluoromethyl)phenyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide |
556787-47-4 | 98% | 5mg |
¥637.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629379-10mg |
N-(3,5-bis(trifluoromethyl)phenyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide |
556787-47-4 | 98% | 10mg |
¥945.00 | 2024-05-08 |
N-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))ethanamide Suppliers
N-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))ethanamide Related Literature
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
5. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
Additional information on N-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))ethanamide
N-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))ethanamide: A Comprehensive Overview
The compound with CAS No. 556787-47-4, known as N-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))ethanamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its intricate structure, which combines a trifluoromethyl-substituted phenyl group with a hydroquinazolinone moiety, linked via an ethanamide chain. The trifluoromethyl groups are known for their electron-withdrawing properties, which can significantly influence the molecule's reactivity and pharmacokinetic profile.
Recent studies have highlighted the potential of this compound as a targeted therapeutic agent in the treatment of various diseases, particularly cancer. The hydroquinazolinone core is a well-known scaffold in drug design due to its ability to interact with a wide range of biological targets, including kinases and other enzymes involved in cellular signaling pathways. The presence of the ethanamide group further enhances the molecule's bioavailability and stability, making it a promising candidate for drug development.
One of the most intriguing aspects of this compound is its ability to modulate cell proliferation and apoptosis in cancer cells. Preclinical studies have demonstrated that N-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))ethanamide exhibits potent anti-proliferative activity against several cancer cell lines, including those resistant to conventional chemotherapy. This effect is attributed to its ability to inhibit key enzymes involved in tumor growth and metastasis.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of the trifluoromethyl phenyl group requires precise control over reaction conditions to ensure high yields and purity. Similarly, the construction of the hydroquinazolinone moiety involves a series of condensation reactions that are critical for maintaining the molecule's structural integrity.
From an analytical standpoint, this compound has been extensively characterized using advanced spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided valuable insights into its three-dimensional structure and conformational flexibility, which are crucial for understanding its interactions with biological targets.
In terms of pharmacokinetics, early studies suggest that this compound has favorable absorption and distribution properties. Its lipophilic nature, imparted by the trifluoromethyl groups and the aromatic ring system, contributes to its ability to cross biological membranes efficiently. However, further research is needed to fully characterize its metabolism and excretion pathways in vivo.
The development of this compound represents a significant advancement in the field of medicinal chemistry. By leveraging the unique properties of its structural components, researchers have created a molecule with immense potential for therapeutic applications. As ongoing studies continue to uncover new insights into its mechanism of action and efficacy, it is likely that this compound will play an increasingly important role in the fight against cancer and other debilitating diseases.
556787-47-4 (N-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))ethanamide) Related Products
- 477333-32-7(<br>2-((3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-(trifluo romethyl)phenyl)acetamide)
- 477331-65-0(AK269027)
- 474078-36-9(<br>2-((4-Oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(3-(trifluoromethy l)phenyl)acetamide)
- 51487-26-4(Acetamide, 2-[(1,4-dihydro-4-oxo-2-quinazolinyl)thio]-N-phenyl-)
- 477330-12-4(<br>2-((3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-(trifluo romethyl)phenyl)acetamide)
- 477332-87-9(<br>2-((4-Oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(2-(trifluoromethy l)phenyl)acetamide)
- 62473-15-8(Acetamide,N-(4-chlorophenyl)-2-[(1,4-dihydro-4-oxo-2-quinazolinyl)thio]-)
- 62473-14-7(Acetamide,2-[(1,4-dihydro-4-oxo-2-quinazolinyl)thio]-N-(4-methylphenyl)-)
- 474907-74-9(2-((4-Oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(m-tolyl)acetamide)
- 474297-00-2(<br>N-(3,5-Dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thi o)acetamide)